Ethyl 2,4-dimethylpiperazine-1-carboxylate

説明

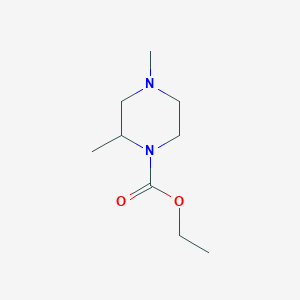

Structure

3D Structure

特性

IUPAC Name |

ethyl 2,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-6-5-10(3)7-8(11)2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLUNXAIYUSSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555731 | |

| Record name | Ethyl 2,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114649-85-3 | |

| Record name | Ethyl 2,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperazine 1 Carboxylates

Strategies for Piperazine (B1678402) Ring Construction

The formation of the piperazine heterocycle is the foundational step. The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of linear diamine precursors, a process that can be challenging. nih.govresearchgate.net Alternative methods include the hydrogenation of pyrazines, dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, though these can be limited by the availability of specific starting materials. nih.govresearchgate.net

The cyclization of diamine precursors is a versatile strategy for constructing the piperazine skeleton. This approach allows for the introduction of substituents at various positions on the ring.

One notable method involves a palladium-catalyzed cyclization that joins a propargyl unit with different diamine components, offering high regio- and stereochemical control. organic-chemistry.org Another approach is the development of a route to 2,3-substituted piperazines that begins with 1,2-diamines. nih.gov This seven-step sequence proceeds through an intermolecular aza-Michael reaction on an α,β-unsaturated ester, followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov

An alternative pathway starts from an N-Boc protected amino acid, such as (S)-alanine. nih.gov The amino acid is first converted into a β-ketoester. nih.gov This intermediate then undergoes reductive amination to yield a 1,4-diamine precursor, which is subsequently cyclized to form the desired substituted piperazine ring. nih.gov

Table 1: Selected Cyclization Strategies Using Diamine Precursors

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Propargyl unit, Diamine | Cyclization | Palladium catalyst | Highly substituted piperazines |

| α,β-unsaturated ester, Ethanolamine | Aza-Michael addition, Intramolecular SN2 | - | 3-substituted-2-piperazine acetic acid esters |

Reductive cyclization offers a powerful method for synthesizing piperazines, often from acyclic precursors containing nitrogen and functional groups that can be reduced and cyclized in one pot.

A general approach involves the catalytic reductive cyclization of dioximes. nih.govnih.gov This process begins with the sequential double Michael addition of nitrosoalkenes to primary amines to generate bis(oximinoalkyl)amines. nih.gov These dioxime intermediates are then subjected to catalytic hydrogenation, typically with a Palladium on carbon (Pd/C) catalyst. nih.gov The proposed mechanism involves the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. nih.gov Subsequent hydrogenation of the C=N bonds yields the final piperazine product. nih.gov This method has been noted for producing 2,6-cis-isomers with high stereoselectivity. nih.gov

Another established reductive cyclization method is the reduction of dinitriles. acs.org For instance, di-(cyanomethyl)-amine and its N-benzyl derivatives can be reduced to form the corresponding mono-N-substituted piperazines. acs.org This intramolecular reaction is a specific case of the more general formation of secondary amines that occurs during nitrile reduction. acs.org Additionally, a diastereoselective synthesis for trans-aryl-substituted piperazines has been developed using manganese(0) and a Brønsted acid. figshare.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly valuable for creating a diverse range of piperazine scaffolds. thieme-connect.comthieme-connect.com

One prominent example is the Ugi four-component condensation (U-4CR), which can be adapted for piperazine synthesis. A versatile method for synthesizing piperazine-2-carboxamides involves a one-pot reaction between an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide, yielding the product in moderate to good yields. thieme-connect.com The Ugi reaction's efficiency and tolerance for various functional groups make it a powerful tool for building complex piperazine structures in fewer steps. thieme-connect.com

Table 2: Example of Ugi Reaction for Piperazine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

|---|

Formation of the Carbamate (B1207046) Functionality

Once the substituted piperazine ring is constructed, the final step in synthesizing a compound like Ethyl 2,4-dimethylpiperazine-1-carboxylate is the introduction of the carbamate group at one of the nitrogen atoms. This is typically achieved through N-alkoxycarbonylation.

N-alkoxycarbonylation is a standard method for installing a carbamate protecting group or functional handle onto a secondary amine like that of a piperazine ring. The reaction involves treating the piperazine with an alkoxycarbonylating agent.

A widely used class of reagents for this purpose is dialkyl dicarbonates, such as di-tert-butyl dicarbonate (Boc-anhydride). This reagent is frequently employed for the N-protection of piperazine intermediates during the synthesis of various pharmaceutical compounds. nih.gov

Another common strategy involves the use of haloformate esters. For example, piperazine derivatives can be reacted with chloroformates, such as chloroethyl chloroformate or p-tert-butylphenyl chloroformate, to yield the corresponding piperazine-4-carboxylic acid esters. google.com These reactions are typically carried out in a suitable solvent like benzene in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com

Esterification strategies are fundamental to forming the final ester moiety of piperazine carboxylates. While N-alkoxycarbonylation directly forms the N-linked ester (carbamate), related esterification methods are crucial for derivatives with C-linked carboxyl groups.

One general and effective method involves the conversion of a carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, an N-substituted piperazine acetic acid can be treated with oxalyl chloride to produce the corresponding acid chloride. google.com This highly reactive intermediate is then reacted with the desired alcohol to form the final ester product. google.com This two-step process is a classic and reliable method for ester formation.

Another approach involves the direct amidation of a carboxylic acid with a piperazine derivative. In the synthesis of piperazinyl amides, activating agents such as 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are often used to facilitate the coupling between the carboxylic acid and the piperazine nitrogen. nih.gov While this forms an amide rather than a carbamate, the underlying principle of activating a carboxyl group for reaction with a piperazine nitrogen is a cornerstone of these synthetic strategies.

Stereoselective Synthesis of Dimethylpiperazine Systems

The introduction of multiple stereocenters in the piperazine ring, as in the case of 2,4-dimethylpiperazine derivatives, necessitates the use of stereoselective synthetic strategies. These methods are broadly categorized into enantioselective and diastereoselective routes, often employing chiral auxiliaries or catalysts to control the spatial arrangement of substituents.

Enantioselective and diastereoselective syntheses are fundamental in producing specific stereoisomers of dimethylpiperazine systems. Diastereoselective approaches often rely on the inherent chirality of a starting material or the influence of a chiral reagent to favor the formation of one diastereomer over others. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been utilized as a key step in a modular synthesis of 2,6-disubstituted piperazines nih.gov. This method yields the trans isomer with high selectivity nih.gov.

Another powerful strategy involves iridium-catalyzed regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. This atom-economical process can lead to the selective formation of a single diastereoisomer under mild reaction conditions nih.gov. The choice of catalyst and ligands plays a crucial role in directing the stereochemical outcome. For example, the use of an iridium catalyst with PPh₃ as a ligand can control the regioselectivity to favor the six-membered piperazine ring over a five-membered imidazolidine, with high diastereoselectivity nih.gov.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions wikipedia.org. In the synthesis of dimethylpiperazine systems, chiral auxiliaries derived from readily available chiral pool molecules like amino acids can be employed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using R-(–)-phenylglycinol as a chiral auxiliary nih.gov. The auxiliary guides the formation of the desired stereocenter, and is subsequently removed to yield the enantiomerically enriched product nih.gov. Evans-type oxazolidinone auxiliaries are also widely used for stereoselective alkylation and aldol reactions, which can be adapted for the synthesis of chiral piperazine precursors youtube.com.

Catalyst-mediated approaches offer an efficient alternative to the use of stoichiometric chiral auxiliaries. Asymmetric palladium-catalyzed reactions have been successfully applied to the synthesis of chiral piperazin-2-ones, which can be reduced to the corresponding piperazines caltech.edu. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones using electron-deficient PHOX ligands can produce α-tertiary piperazin-2-ones with high enantioselectivity caltech.edu. Similarly, a concise and modular asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved through a Pd-catalyzed carboamination reaction, yielding products with high diastereomeric ratios and enantiomeric excess acs.org.

| Approach | Description | Key Reagents/Catalysts | Stereochemical Control | Reference |

| Diastereoselective Hydroamination | Intramolecular cyclization of an aminoalkene. | Palladium catalyst | High diastereoselectivity for trans isomers. | nih.gov |

| Iridium-Catalyzed Cycloaddition | Head-to-head coupling of imines. | Iridium catalyst (e.g., [IrCl(cod)(PPh₃)]) | High diastereoselectivity for a single isomer. | nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | R-(–)-phenylglycinol, Oxazolidinones | High enantioselectivity. | nih.govyoutube.com |

| Palladium-Catalyzed Carboamination | Cyclization of an unsaturated amine with an aryl halide. | Palladium catalyst with chiral ligands. | High diastereomeric ratio and enantiomeric excess for cis isomers. | acs.org |

| Asymmetric Lithiation | Direct functionalization of the piperazine ring. | s-BuLi/(-)-sparteine | High enantioselectivity. | nih.gov |

Reaction Condition Optimization and Process Refinement

The yield and purity of the desired this compound isomer are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent and temperature is crucial, as is the development of effective purification techniques for isomer separation.

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and even stereoselectivity. In the iridium-catalyzed synthesis of C-substituted piperazines, a screening of solvents such as benzene, dichloromethane, and acetonitrile revealed that benzene (C₆D₆) provided the highest selectivity for the desired piperazine product nih.gov.

Temperature is another critical parameter that can impact both the reaction rate and the stereoselectivity. Lowering the reaction temperature can sometimes enhance the stereoselectivity of a reaction by favoring the transition state with the lowest activation energy. For instance, in a Ga-catalyzed synthesis of oxazolidinones from aziridines, decreasing the temperature from 90 °C to 60 °C resulted in an improved yield and excellent selectivity for the desired regioisomer shu.ac.uk. Conversely, in some cases, elevated temperatures are necessary to drive the reaction to completion, as seen in a base-promoted aza-Michael reaction to form indazolo-piperazines, which required heating to 100 °C nih.gov.

A systematic study of these parameters is essential for maximizing the yield and isomeric purity of this compound.

| Reaction | Solvent | Temperature (°C) | Effect on Outcome | Reference |

| Iridium-Catalyzed Piperazine Synthesis | C₆D₆ | 25 | High selectivity for piperazine over imidazolidine. | nih.gov |

| Ga-Catalyzed Oxazolidinone Synthesis | Not specified | 60 | >99% yield and >99% selectivity. | shu.ac.uk |

| Base-Promoted aza-Michael Addition | 1,4-Dioxane | 100 | Complete consumption of starting material. | nih.gov |

| Diastereoselective Silyl-Prins Cyclization | Not specified | -78 | Good diastereoselectivity for the cis isomer. | mdpi.com |

The separation of stereoisomers (enantiomers and diastereomers) is often a challenging yet crucial step in the synthesis of a pure chemical compound. For dimethylpiperazine systems, a combination of techniques may be necessary to isolate the desired isomer of this compound.

Crystallization is a powerful technique for separating diastereomers, which have different physical properties such as solubility researchgate.net. The process often involves screening various solvents and may be enhanced by seeding with a pure crystal of the desired isomer reddit.com. For instance, cis-2,6-dimethylpiperazine can be selectively crystallized from a mixture of cis and trans isomers in an organic solvent google.com. Repeated recrystallization can lead to a highly pure product google.com.

Chromatographic methods are widely used for the separation of both diastereomers and enantiomers.

Column Chromatography: Diastereomers can often be separated by standard column chromatography on silica gel due to their different polarities acs.org.

Gas Chromatography (GC): A gas chromatography method has been developed for the purity analysis of 2,6-dimethylpiperazine, which can effectively separate the cis and trans isomers google.com.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers unife.it. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times youtube.com. This technique is essential for determining the enantiomeric purity of the final product.

| Technique | Principle | Application | Reference |

| Crystallization | Differences in solubility of diastereomers. | Separation of cis- and trans-2,6-dimethylpiperazine. | google.com |

| Column Chromatography | Differences in polarity of diastereomers. | Separation of dipeptide diastereomers. | acs.org |

| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. | Purity analysis and separation of cis- and trans-2,6-dimethylpiperazine. | google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and purity analysis of enantiomers of chiral drugs. | unife.ityoutube.com |

Stereochemical Investigations of Dimethylpiperazine 1 Carboxylates

Conformational Dynamics of the Piperazine (B1678402) Ring System

The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. nih.gov However, the presence of two nitrogen atoms introduces additional conformational possibilities and complexities. The nitrogen atoms can undergo inversion, and the ring itself can flip between two chair conformers. In an unsubstituted piperazine, these two chair forms are identical. When substituents are introduced, the energetic landscape of these conformations is altered, leading to a preference for certain arrangements.

N-acylated piperazines, such as "Ethyl 2,4-dimethylpiperazine-1-carboxylate," exhibit even more complex conformational behavior. This complexity arises from the restricted rotation around the amide bond (the bond between the carbonyl carbon and the piperazine nitrogen), in addition to the conformational flexibility of the piperazine ring itself. rsc.org The partial double-bond character of the C-N amide bond creates a significant energy barrier to rotation, often leading to the presence of distinct conformers at room temperature that can be observed using techniques like temperature-dependent 1H NMR spectroscopy. rsc.org

For monosubstituted piperazines, studies have shown that at room temperature, multiple signals can be observed in the 1H NMR spectrum for the protons on the piperazine ring, indicating a slow interconversion between different conformations on the NMR timescale. rsc.org This phenomenon is a result of both the restricted amide bond rotation and the limited interconversion of the piperazine chair conformations. rsc.org

The conformational preference of substituents on the piperazine ring is a subject of ongoing research. While in many substituted cyclohexanes an equatorial position is favored for bulky groups, in certain N-acyl and N-aryl 2-substituted piperazines, an axial conformation has been found to be preferred. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov

Table 1: Conformational Features of Substituted Piperazines

| Feature | Description | Reference |

|---|---|---|

| Primary Conformation | The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. | nih.gov |

| Nitrogen Inversion | The nitrogen atoms within the ring can undergo inversion, contributing to the dynamic nature of the ring system. | |

| Ring Flipping | The entire piperazine ring can interconvert between two distinct chair conformations. | rsc.org |

| Amide Bond Rotation | In N-acylated piperazines, the restricted rotation around the C-N amide bond leads to the existence of multiple stable conformers. | rsc.org |

| Substituent Orientation | The preference for axial or equatorial orientation of substituents is influenced by a combination of steric and electronic factors, with some studies indicating a preference for the axial position in certain N-acyl derivatives. | nih.govnih.gov |

Elucidation of Chiral Centers and Configuration (e.g., (2S,5S), (2R,6S), (2R,3R) Isomers)

The introduction of two methyl groups onto the piperazine ring of "this compound" at positions 2 and 4 creates a chiral center at the C2 position. The nitrogen at position 4 is attached to a methyl group and is part of the piperazine ring. Depending on the barrier to nitrogen inversion, this nitrogen could also be considered a stereocenter. However, in many cases, nitrogen inversion is rapid at room temperature, leading to a racemic mixture of invertomers unless the nitrogen is incorporated into a rigid ring system or bears bulky substituents that hinder inversion.

The absolute configuration at the C2 chiral center is designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. The presence of a single chiral center at C2 means that "this compound" can exist as a pair of enantiomers: (2R)-ethyl 2,4-dimethylpiperazine-1-carboxylate and (2S)-ethyl 2,4-dimethylpiperazine-1-carboxylate.

In the broader context of dimethylpiperazines, various stereoisomers are possible depending on the positions of the methyl groups. For instance, in 2,6-dimethylpiperazine, three stereoisomers exist: the chiral enantiomeric pair (2R,6R) and (2S,6S), and the achiral meso compound (2R,6S), which is superimposable on its mirror image. researchgate.net Similarly, for 3,5-dimethylpiperazine-2,5-dione, three stereoisomers are also observed: the (R,R) and (S,S) enantiomers, and a meso (RS) compound. stackexchange.com The synthesis of specific stereoisomers of chiral piperazines often requires stereoselective synthetic methods. researchgate.netclockss.org

The elucidation of the specific stereochemistry of chiral piperazines is typically achieved through a combination of spectroscopic techniques, such as NMR (including 2D NMR techniques like COSY, HMBC, HSQC, and NOESY), and single-crystal X-ray diffraction. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of enantiomers and diastereomers. nih.gov

Table 2: Possible Stereoisomers of Dimethyl-Substituted Piperazines

| Substitution Pattern | Possible Stereoisomers | Chirality |

|---|---|---|

| 2,4-Dimethyl | (2R), (2S) | Chiral (Enantiomers) |

| 2,5-Dimethyl | (2R,5R), (2S,5S), (2R,5S) | (2R,5R) and (2S,5S) are chiral (enantiomers). (2R,5S) is a meso compound (achiral). |

| 2,6-Dimethyl | (2R,6R), (2S,6S), (2R,6S) | (2R,6R) and (2S,6S) are chiral (enantiomers). (2R,6S) is a meso compound (achiral). |

| 3,5-Dimethyl | (3R,5R), (3S,5S), (3R,5S) | (3R,5R) and (3S,5S) are chiral (enantiomers). (3R,5S) is a meso compound (achiral). |

Impact of Methyl Substituents on Ring Conformation

The presence of methyl substituents on the piperazine ring significantly influences its conformational preferences. The steric bulk of the methyl groups will generally favor conformations where they occupy equatorial positions to minimize 1,3-diaxial interactions, which are a source of steric strain.

In "this compound," the methyl group at the C2 position will have a preference for the equatorial position in the chair conformation. However, as noted earlier, studies on related N-acyl piperidines and piperazines have shown that allylic strain can sometimes lead to a preference for an axial substituent at the C2 position. nih.gov The balance between minimizing 1,3-diaxial strain and other electronic and steric effects will determine the final conformational equilibrium.

The methyl group on the N4 nitrogen also influences the ring's conformation. An N-methyl group can occupy either an axial or an equatorial position. The energetic difference between these two positions is generally smaller than for a C-methyl group. Infrared spectral measurements have suggested that the N-H bond in piperazine prefers the equatorial position. rsc.org It is reasonable to assume that an N-methyl group would also have a preference for the equatorial position to minimize steric interactions with the rest of the ring.

Computational modeling and detailed NMR studies are often employed to determine the precise conformational preferences and the energy differences between various conformers of substituted piperazines. nih.gov These studies can provide valuable data on dihedral angles and the relative populations of different chair and boat conformations.

Stereochemical Implications in Downstream Synthesis

The stereochemistry of "this compound" and other chiral piperazine derivatives has profound implications for their use in downstream synthesis. Chiral piperazines are valuable building blocks in medicinal chemistry and asymmetric synthesis. nih.gov The specific stereoisomer used can dramatically affect the biological activity and pharmacological properties of the final product. acs.org

When a chiral piperazine derivative is used as a starting material or an intermediate, its stereochemistry can direct the stereochemical outcome of subsequent reactions. This is a fundamental principle of stereoselective synthesis, where the existing chiral center influences the formation of new chiral centers, leading to the preferential formation of one diastereomer over another. For example, chiral piperazines have been used as catalysts in asymmetric reactions, such as the addition of aldehydes to nitroalkenes, where the stereochemistry of the piperazine catalyst controls the enantioselectivity of the reaction. researchgate.net

Furthermore, the conformational rigidity or flexibility of the piperazine ring, as influenced by its substituents, can also play a crucial role in its reactivity and its ability to act as a ligand or a scaffold in more complex molecules. The predefined three-dimensional arrangement of functional groups on a chiral piperazine can be exploited to achieve highly specific molecular recognition in biological systems or in the formation of supramolecular structures.

The synthesis of enantiomerically pure piperazine derivatives is therefore of great importance. This can be achieved through various strategies, including chiral resolution of a racemic mixture, asymmetric synthesis starting from chiral precursors, or the use of chiral catalysts. dicp.ac.cnbeilstein-journals.org The ability to access specific stereoisomers of compounds like "this compound" is a key enabling technology for the development of new chiral drugs and materials.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 2,4-dimethylpiperazine-1-carboxylate, offering detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The ethyl carbamate (B1207046) moiety is readily identified by its characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The piperazine (B1678402) ring and its methyl substituents present a more complex region. The protons on the carbons bearing the methyl groups (C2-H and C4-H) appear as distinct multiplets due to coupling with neighboring protons. The two methyl groups themselves are expected to appear as doublets, as they are each coupled to a single proton on the piperazine ring. The remaining methylene protons on the piperazine ring (at C3, C5, and C6) produce a series of complex, overlapping multiplets, reflecting their varied chemical and magnetic environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₂CH₃ | ~ 1.25 | Triplet | ~ 7.1 |

| -OCH₂CH₃ | ~ 4.15 | Quartet | ~ 7.1 |

| 2-CH₃, 4-CH₃ | ~ 1.10 - 1.30 | Doublet | ~ 6.5 |

| Piperazine Ring Protons (CH, CH₂) | ~ 2.50 - 4.00 | Multiplets | N/A |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum. The carbons of the ethyl group (-OCH₂- and -CH₃) are readily assigned, as are the carbons of the two methyl substituents on the piperazine ring. The four carbons within the piperazine ring itself (two -CH- and two -CH₂-) appear in the aliphatic region, with their specific shifts influenced by the adjacent nitrogen atoms and methyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~ 155.5 |

| -OCH₂CH₃ | ~ 61.5 |

| Piperazine Ring (-CH-) | ~ 50.0 - 55.0 |

| Piperazine Ring (-CH₂-) | ~ 40.0 - 48.0 |

| 2-CH₃, 4-CH₃ | ~ 15.0 - 20.0 |

| -OCH₂CH₃ | ~ 14.5 |

Correlation Spectroscopy (COSY): A COSY experiment would establish proton-proton coupling networks. Key correlations would be observed between the -OCH₂- and -CH₃ protons of the ethyl group, and between the methine protons (C2-H, C4-H) and their adjacent methyl and methylene protons on the piperazine ring, helping to trace the connectivity around the heterocyclic core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it would link the proton doublet at ~1.1-1.3 ppm to its corresponding methyl carbon signal at ~15-20 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the methylene protons of the ethyl group (-OCH₂-) to the carbonyl carbon (-C=O), confirming the ester linkage. It would also show correlations from the protons at the C2 and C6 positions of the piperazine ring to the same carbonyl carbon, unequivocally establishing the point of attachment of the carbamate group to the piperazine nitrogen.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of this compound is the strong absorption band of the carbamate carbonyl (C=O) stretch. Aliphatic C-H stretching vibrations from the ethyl, methyl, and piperazine ring methylene groups are also clearly visible. Additionally, characteristic C-N and C-O stretching bands confirm the presence of the piperazine and carbamate structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carbamate) | 1690 - 1710 | Strong |

| C-O Stretch | 1230 - 1270 | Strong |

| C-N Stretch | 1100 - 1150 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound, being a saturated heterocyclic compound with no extended conjugated π-systems, is not expected to exhibit strong absorption in the near-UV or visible range (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm). This absorption would correspond to low-energy n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms and a weak n→π* transition of the carbonyl group.

| λₘₐₓ (nm) | Electronic Transition | Solvent |

|---|---|---|

| ~ 210 | n→σ* / n→π* | Ethanol (B145695)/Hexane |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the unequivocal determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass for the proposed formula, C₁₀H₂₀N₂O₂, providing definitive confirmation of the molecular composition.

| Ion | Calculated m/z for [C₁₀H₂₁N₂O₂]⁺ | Hypothetical Found m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 201.16030 | 201.16025 | -0.25 |

Absence of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound was found. Consequently, a detailed analysis of its solid-state molecular geometry, including unit cell parameters, space group, and specific bond lengths and angles, cannot be provided at this time.

The investigation included searches for crystal structure information, which is essential for a complete understanding of the compound's three-dimensional arrangement in the solid state. This technique is fundamental in determining the precise spatial coordinates of each atom within a crystalline solid, thereby revealing intricate details about molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice.

While crystallographic studies are available for structurally related piperazine and piperidine (B6355638) derivatives, this information cannot be extrapolated to accurately describe the specific molecular geometry of this compound. The presence and position of the ethyl carboxylate and two methyl groups on the piperazine ring significantly influence its conformation and crystal packing, making direct comparisons with other derivatives unreliable.

Further experimental research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to elucidate its precise solid-state structure. Such a study would provide invaluable data for a comprehensive structural characterization of this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reactivity.

A DFT study on Ethyl 2,4-dimethylpiperazine-1-carboxylate would begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, predicting its most stable three-dimensional structure. The results of such a study would typically be presented in a data table, providing predicted bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Predicted Value (e.g., B3LYP/6-311G**) |

|---|---|

| Bond Lengths (Å) | |

| C1-N2 | Data not available |

| N2-C3 | Data not available |

| C-O (carbonyl) | Data not available |

| **Bond Angles (°) ** | |

| C1-N2-C3 | Data not available |

| N2-C1-C(methyl) | Data not available |

| **Dihedral Angles (°) ** |

This optimized structure is the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

A study would report the energies of these orbitals and the energy gap. Visual representations would show the electron density distribution of the HOMO and LUMO across the molecule, indicating the likely sites for electron donation and acceptance.

Table 2: Frontier Molecular Orbital Properties (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. An MEP map for this compound would identify the most likely sites for chemical reactions. For instance, the oxygen atom of the carbonyl group would be expected to be a site of high negative potential (red).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by second-order perturbation theory, with higher interaction energies indicating greater stability imparted by electron delocalization. For this compound, NBO analysis could reveal key stabilizing interactions, such as those between lone pairs on the nitrogen or oxygen atoms and adjacent anti-bonding orbitals.

Spectroscopic Parameter Prediction

Computational methods can also predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These calculated ¹H and ¹³C chemical shifts for this compound would be compared to experimental spectra to aid in signal assignment and structural verification. Discrepancies between theoretical and experimental values can often provide insight into solvent effects or conformational dynamics not captured in the gas-phase calculation.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C (carbonyl) | Data not available | Data not available |

| C (methyl) | Data not available | Data not available |

| ¹H NMR | ||

| H (methyl) | Data not available | Data not available |

Vibrational Frequency Predictions (e.g., Theoretical IR Spectra)

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies corresponding to the different modes of motion (stretching, bending, rocking), a theoretical IR spectrum can be generated. pressbooks.pub These predictions are crucial for interpreting experimental spectra and assigning specific absorption bands to particular functional groups within the molecule.

For this compound, DFT calculations can predict characteristic vibrational frequencies. Key expected vibrations would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups, as well as the piperazine (B1678402) ring, are typically expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate (B1207046) group is a prominent feature, generally appearing in the 1690-1760 cm⁻¹ range. libretexts.org

C-N Stretching: Vibrations associated with the C-N bonds of the piperazine ring and the carbamate linkage would be found in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group is expected to produce strong bands in the 1000-1300 cm⁻¹ range. libretexts.org

These theoretical calculations, often performed using methods like B3LYP with a basis set such as 6-311++G(d,p), provide a vibrational fingerprint of the molecule. nih.gov The computed frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Table 1: Predicted Major Vibrational Frequencies for this compound Note: This table represents typical frequency ranges for the functional groups present and is not derived from a specific computational study on this exact molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Carbamate) | Stretching | 1690-1720 | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium to Strong |

| C-N (Ring) | Stretching | 1200-1350 | Medium |

| C-O (Ester) | Stretching | 1000-1300 | Strong |

Electronic Absorption Prediction (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones, which correspond to the absorption of light at specific wavelengths. mdpi.com

For this compound, TD-DFT calculations can identify the primary electronic transitions. The key transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The analysis would likely reveal transitions involving the non-bonding electrons on the nitrogen and oxygen atoms and the π-system of the carbonyl group. The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting absorption maxima (λ_max) in solution, as solvent polarity can significantly shift these values. nih.gov

Table 2: Predicted Electronic Transitions for this compound Note: This table is a hypothetical representation of TD-DFT output and is not based on a published study of this molecule.

| Transition | Calculated Wavelength (λ_max) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~210-230 nm | > 0.1 | HOMO → LUMO (n → π*) |

Analysis of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using various descriptors derived from their electronic structure. rasayanjournal.co.in These descriptors help in understanding and predicting the behavior of molecules in chemical reactions.

Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. rasayanjournal.co.in It is calculated as half the difference between the ionization potential (I) and electron affinity (A), often approximated by the energies of the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO)/2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. rasayanjournal.co.in Softer molecules are generally more reactive. nih.gov

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. rasayanjournal.co.in It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment.

These parameters are vital for comparing the reactivity of different molecules and understanding their roles as electrophiles or nucleophiles in reactions. mdpi.com

Fukui Functions for Nucleophilic and Electrophilic Attack

While global descriptors describe the molecule as a whole, local reactivity descriptors like the Fukui function identify the most reactive sites within a molecule. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f⁺(r): This function relates to the addition of an electron and identifies sites susceptible to nucleophilic attack (where an electrophile would react).

f⁻(r): This function corresponds to the removal of an electron and pinpoints sites prone to electrophilic attack (where a nucleophile would react).

For this compound, Fukui analysis would likely identify the carbonyl oxygen as a primary site for electrophilic attack (due to its high electron density and lone pairs), while the carbonyl carbon would be a likely site for nucleophilic attack. beilstein-archives.org

Conformational and Potential Energy Surface (PES) Analysis

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle.

For this compound, a PES scan would be performed by systematically rotating key single bonds, such as the C-N and C-O bonds of the carbamate group and the bonds within the piperazine ring. This analysis identifies the most stable conformer (the global minimum on the energy surface) as well as other low-energy conformers and the energy barriers for interconversion between them. mdpi.com Understanding the preferred conformation is essential, as it governs how the molecule interacts with other species.

Non-Linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light. mdpi.com They are crucial for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com

Molecules with significant NLO properties typically possess a large dipole moment and an extended π-conjugated system that facilitates intramolecular charge transfer (ICT). mdpi.com For this compound, the presence of the electron-rich nitrogen atoms and the electron-withdrawing carbamate group could potentially give rise to a modest NLO response. DFT calculations can quantify the components of the hyperpolarizability tensor (β) to evaluate its potential as an NLO material. The magnitude of β is a direct indicator of the second-order NLO activity of the molecule. ekb.eg

Chemical Reactivity and Derivatization Strategies

Transformations of the Carbamate (B1207046) Group

The ethyl carbamate moiety in ethyl 2,4-dimethylpiperazine-1-carboxylate can undergo several key reactions, primarily involving the cleavage of the nitrogen-carbonyl (N-CO) bond or the ester C-O bond.

The removal of the ethoxycarbonyl group, a process known as N-deprotection, regenerates the parent 2,4-dimethylpiperazine. This is a crucial step in synthetic pathways where the carbamate acts as a protecting group for one of the piperazine (B1678402) nitrogens. Acid-catalyzed hydrolysis is a common method for this transformation. In this reaction, the compound is heated with an aqueous acid, such as hydrochloric acid or sulfuric acid, which leads to the cleavage of the carbamate bond.

The general mechanism for acid-catalyzed hydrolysis of a carbamate involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Subsequent steps lead to the collapse of the tetrahedral intermediate, releasing the amine, carbon dioxide, and ethanol (B145695). The reaction effectively removes the protecting group, yielding the corresponding piperazine salt.

Table 1: Conditions for N-Deprotection of N-Ethoxycarbonyl Cyclic Amines This table presents representative conditions for the deprotection of N-ethoxycarbonyl groups from cyclic amines, which are applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature | Comments |

| Hydrochloric Acid (HCl) | Water / Dioxane | Reflux | A common and effective method for complete hydrolysis. |

| Sulfuric Acid (H₂SO₄) | Water / Ethanol | Reflux | Similar to HCl, provides strong acidic conditions for hydrolysis. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A milder alternative that can sometimes cleave the carbamate without affecting other acid-sensitive groups. |

| Potassium Hydroxide (B78521) (KOH) | Ethanol / Water | Reflux | Basic hydrolysis can also be employed, yielding the free amine directly. |

Ester Cleavage and Modification (e.g., Hydrolysis to Carboxylic Acid)

The ester portion of the carbamate can be selectively hydrolyzed under basic conditions to yield the corresponding carbamic acid, which is unstable and decarboxylates, or can be transformed into other derivatives. More commonly, the entire carbamate group is hydrolyzed as described above. However, saponification of the ethyl ester to a carboxylate salt can be achieved by heating with a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. oup.comlibretexts.org This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack. libretexts.org

The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate which then expels the ethoxide ion, yielding a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture would be necessary to obtain the free carboxylic acid, though in the case of carbamates, this often leads to decarboxylation and formation of the parent amine.

Microwave-assisted hydrolysis using bases like potassium carbonate has also been shown to be an efficient method for the cleavage of ethyl esters on various heterocyclic systems. nih.govacs.org

Table 2: Conditions for Basic Hydrolysis (Saponification) of Ethyl Esters This table outlines typical conditions for the saponification of ethyl esters, a reaction applicable to the ester functionality within the carbamate group of the title compound.

| Base | Solvent | Temperature | Product |

| Sodium Hydroxide (NaOH) | Water / Ethanol | Reflux | Sodium carboxylate salt and ethanol |

| Potassium Hydroxide (KOH) | Isopropyl Alcohol | Reflux | Potassium carboxylate salt and ethanol google.com |

| Potassium Carbonate (K₂CO₃) | Ethanol / Water | 180°C (Microwave) | Potassium carboxylate salt and ethanol nih.govacs.org |

Reactions at the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. In this compound, one nitrogen is part of the carbamate (N1) and is generally less reactive as a nucleophile. The other nitrogen (N4) is a secondary amine and is the primary site for reactions such as oxidation, reduction (following oxidation), and nucleophilic substitution.

The secondary amine nitrogen in the piperazine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peracids, with meta-chloroperbenzoic acid (m-CPBA) being a common choice. rsc.org The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom. The resulting N-oxides are polar, often crystalline, compounds.

These N-oxides can be of interest as they can act as prodrugs, which may be reduced back to the parent tertiary amine in vivo. google.comgoogle.com The formation of N-oxides can also alter the pharmacological profile of the parent molecule. The oxidation is generally selective for the more nucleophilic secondary amine over the less reactive carbamate nitrogen.

Table 3: Common Oxidizing Agents for Amine to N-Oxide Conversion This table lists oxidizing agents capable of converting the secondary amine in this compound to the corresponding N-oxide.

| Oxidizing Agent | Solvent | Typical Conditions |

| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform (CHCl₃) | 0°C to room temperature scribd.com |

| Hydrogen Peroxide (H₂O₂) | Water, Methanol, or Acetic Acid | Often requires a catalyst or elevated temperatures |

| Peracetic Acid | Acetic Acid | Room temperature to elevated temperatures google.com |

Reduction Reactions (e.g., to Amines)

While the secondary amine is already in a reduced state, reduction reactions become relevant if the nitrogen has been previously oxidized to an N-oxide. Piperazine N-oxides can be reduced back to the corresponding amine using various reducing agents. This reduction is a key step in the prodrug strategy mentioned earlier. google.comgoogle.com Common methods for the reduction of N-oxides include catalytic hydrogenation (e.g., using palladium on carbon) or treatment with reducing agents like phosphorus trichloride. nih.gov

Additionally, the carbamate group itself can be subjected to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate to an N-methyl group. This reaction transforms the N1-ethoxycarbonyl group into a methyl group, yielding N,2,4-trimethylpiperazine. More recently, methods for the magnesium-catalyzed reduction of carbamates to N-methyl amines have been developed, offering a more sustainable alternative. acs.orgorganic-chemistry.org

The secondary amine at the N4 position is a strong nucleophile and readily participates in nucleophilic substitution and alkylation reactions. wm.edu This allows for the introduction of a wide variety of substituents at this position. The reaction typically involves treating the piperazine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophilic species in the presence of a base to neutralize the acid formed during the reaction. researchgate.net

Mono-alkylation can be achieved with careful control of stoichiometry, though protection of one nitrogen (as is the case with the title compound) is an excellent strategy for directing alkylation to the free secondary amine. researchgate.net This reaction is fundamental in medicinal chemistry for building molecular complexity and modulating a compound's properties. The presence of the electron-withdrawing carbamate group at N1 slightly reduces the nucleophilicity of the N4 nitrogen, but it remains sufficiently reactive for these transformations.

Table 4: Representative Alkylation Reactions at the N4 Position This table provides examples of electrophiles and conditions for the alkylation of the secondary amine in N1-protected piperazines.

| Electrophile | Base | Solvent | Product Type |

| Alkyl Halide (e.g., CH₃I, BnBr) | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | N-Alkyl derivative |

| Acyl Chloride (e.g., Acetyl chloride) | Triethylamine (Et₃N) | Dichloromethane (DCM) | N-Acyl derivative |

| Aldehyde/Ketone (Reductive Amination) | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) | N-Alkyl derivative |

| Aryl Halide (with EWG) | N/A (SNAr) | DMSO, Acetonitrile | N-Aryl derivative nih.gov |

Functionalization of Methyl Substituents

The methyl groups on the piperazine ring of this compound represent potential sites for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of novel derivatives. While direct functionalization of these unactivated C-H bonds can be challenging, several modern synthetic strategies can be envisaged for their transformation.

One promising approach is through transition-metal-catalyzed C-H activation . This strategy has emerged as a powerful tool for the selective functionalization of otherwise inert C-H bonds. Catalysts based on metals such as rhodium, palladium, or manganese could potentially mediate the coupling of the methyl groups with various partners. For instance, a directed C-H activation approach, where the carbamate group or the nitrogen atoms of the piperazine ring coordinate to the metal center, could facilitate the selective activation of the C-H bonds of the adjacent methyl groups. This could enable the introduction of aryl, alkyl, or other functional groups.

Another potential method for functionalizing the methyl substituents is free-radical halogenation . This classic transformation, typically initiated by UV light or a radical initiator, can introduce a halogen atom (e.g., bromine or chlorine) onto the methyl group. wikipedia.orgyoutube.com The resulting halomethyl derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions. For example, reaction with nucleophiles such as cyanides, azides, or amines would lead to the corresponding nitrile, azido, or aminomethyl derivatives, respectively. These newly introduced functional groups can then serve as handles for further derivatization. However, a significant challenge with free-radical halogenation is controlling the selectivity, as over-halogenation and reactions at other positions on the piperazine ring are possible. wikipedia.org

Furthermore, selective oxidation of the methyl groups could provide another route to functionalized analogues. While potent oxidizing agents might lead to uncontrolled reactions, the use of more selective, modern catalytic systems could potentially convert the methyl groups into hydroxymethyl or even carboxyl groups. rsc.org These oxygenated derivatives would significantly alter the polarity of the molecule and provide new opportunities for conjugation and derivatization.

The feasibility and efficiency of these functionalization strategies would depend on the specific reaction conditions and the electronic and steric environment of the methyl groups in this compound.

Synthesis of Advanced Piperazine Conjugates and Analogues

The synthesis of advanced conjugates and analogues of this compound can be achieved by leveraging both the existing functional groups and the potential for new functionalization as described in the previous section. These strategies aim to link the piperazine core to other molecular entities, such as peptides, biomolecules, or pharmacophores, to create molecules with novel properties and applications.

A primary strategy for creating advanced conjugates involves the modification of the ethyl carboxylate group. Saponification of the ester to the corresponding carboxylic acid would provide a key intermediate. This carboxylic acid can then be coupled with a wide range of amines, including amino acids, peptides, or other amine-containing molecules, using standard peptide coupling reagents. imist.ma This approach allows for the systematic synthesis of a library of amide derivatives with diverse functionalities.

Alternatively, the secondary amine in the piperazine ring (at position 4) could be a site for derivatization, assuming the carbamate at position 1 is stable under the reaction conditions or is temporarily removed and later reintroduced. N-alkylation or N-arylation at this position can introduce a variety of substituents. nih.gov For instance, reaction with an alkyl halide containing a terminal azide (B81097) or alkyne group would install a handle for "click chemistry" . wikipedia.orgorganic-chemistry.orgtcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to conjugate the modified piperazine to a wide array of molecules containing a complementary alkyne or azide group, respectively. wikipedia.orgorganic-chemistry.orgrsc.org This method is particularly valuable for bioconjugation due to its high efficiency and orthogonality to biological functional groups. nih.govacs.org

Moreover, the functionalized methyl groups, as discussed in the previous section, can serve as attachment points for conjugation. For example, a hydroxymethyl derivative could be further elaborated or used in esterification or etherification reactions. An aminomethyl derivative could be acylated or used in reductive amination to append larger molecular structures.

The synthesis of advanced analogues can also involve the construction of more complex heterocyclic systems based on the piperazine scaffold. For instance, condensation reactions involving the piperazine nitrogens could lead to fused bicyclic structures.

Role in Advanced Organic and Medicinal Chemistry

Ethyl 2,4-dimethylpiperazine-1-carboxylate as a Versatile Chiral Building Block

The presence of two stereogenic centers in the 2,4-dimethylpiperazine core makes this compound a valuable chiral building block in asymmetric synthesis. Chiral piperazine (B1678402) derivatives are integral components of numerous biologically active compounds, and the ability to introduce them in an enantiomerically pure form is critical for developing effective and selective drugs. The ethyl carbamate (B1207046) moiety at the 1-position serves as a convenient protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen.

The synthesis of chiral piperazines can be approached through various methods, including the use of chiral pools, asymmetric catalysis, and diastereoselective reactions. For instance, chiral 1,2-diamines derived from amino acids can be utilized as precursors to construct the piperazine ring with defined stereochemistry. The ethyl carbamate group in this compound not only protects the nitrogen but also influences the reactivity and conformational preference of the piperazine ring, which can be exploited in subsequent synthetic transformations. This controlled reactivity is essential for its application as a reliable and predictable component in the assembly of more complex chiral molecules.

Key Attributes as a Chiral Building Block:

| Feature | Description | Significance in Synthesis |

| Chirality | Possesses two stereogenic centers at the C2 and C4 positions. | Allows for the synthesis of enantiomerically pure target molecules, crucial for specific biological interactions. |

| Rigid Scaffold | The disubstituted piperazine ring has a conformationally constrained structure. | Provides a well-defined three-dimensional orientation for appended functional groups, aiding in rational drug design. |

| Orthogonal Protection | The ethyl carbamate group at N1 allows for selective deprotection and functionalization of the N4 position. | Enables sequential and controlled introduction of different substituents, facilitating the synthesis of complex derivatives. |

Design and Construction of Complex Heterocyclic Architectures

Piperazine rings are prevalent structural motifs in a wide array of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. This compound serves as a key precursor for the construction of more elaborate heterocyclic systems. The unprotected nitrogen atom can act as a nucleophile in various reactions, such as N-arylation, N-alkylation, and amide bond formation, to append other cyclic or acyclic moieties.

The synthesis of fused heterocyclic systems, where the piperazine ring is incorporated into a larger polycyclic framework, is a common strategy in drug discovery to explore novel chemical space and enhance biological activity. For example, the piperazine nitrogen can participate in intramolecular cyclization reactions to form bridged or fused ring systems. The presence of the methyl groups can influence the stereochemical outcome of these cyclizations, leading to the formation of specific diastereomers. The ethyl carbamate can be removed under specific conditions to allow for further modification at the N1 position, providing access to a diverse range of complex architectures.

Precursors for Libraries of Structurally Diverse Molecules

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally diverse compounds is essential for identifying new lead candidates through high-throughput screening. This compound is an ideal starting material for combinatorial chemistry due to its bifunctional nature. The two nitrogen atoms of the piperazine ring can be differentially functionalized to create a large number of derivatives from a single scaffold.

The process often begins with the selective reaction at the more reactive secondary amine, followed by the removal of the ethyl carbamate protecting group to expose the second nitrogen for further diversification. This "split-and-pool" strategy allows for the rapid and efficient synthesis of large libraries of piperazine-containing compounds. The structural diversity of these libraries can be further expanded by varying the stereochemistry of the 2,4-dimethylpiperazine core, leading to the creation of stereoisomeric libraries for more comprehensive biological evaluation. The ability to generate a wide range of analogs from this single precursor makes it a valuable tool in hit-to-lead optimization campaigns in medicinal chemistry.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for Piperazine (B1678402) Carboxylates

The synthesis of structurally diverse piperazines, including carboxylate derivatives, has been a focal point of chemical research due to their prevalence in pharmaceuticals. mdpi.com Traditional methods for creating substituted piperazines were often lengthy and limited by the availability of starting materials. mdpi.com However, recent years have seen significant progress, particularly in the direct functionalization of the piperazine ring's carbon-hydrogen (C-H) bonds.

Modern approaches are providing new avenues for creating specific substitution patterns. mdpi.com These methods are crucial because the presence of a second nitrogen atom in the piperazine ring can cause side reactions or inhibit catalyst activity, making techniques used for other heterocycles like pyrrolidines or piperidines often unsuitable. mdpi.com

Key advancements in the synthesis of functionalized piperazines include:

Photoredox Catalysis : This method uses visible light to initiate chemical reactions. It has been successfully applied to the C-H arylation, vinylation, and alkylation of the piperazine core. mdpi.com For instance, iridium-based photoredox catalysts can generate α-aminyl radicals that subsequently couple with various partners. mdpi.com Organic photocatalysts, such as acridinium (B8443388) salts, have also proven effective for the C-H alkylation of carbamate-protected piperazines. mdpi.com

Direct C-H Lithiation : This strategy allows for the direct functionalization of the piperazine ring. The use of a directing group, such as an N-Boc (tert-butoxycarbonyl) group, enables site-selective lithiation and subsequent reaction with electrophiles. mdpi.com This method has been used to synthesize enantiopure piperazines through asymmetric lithiation. mdpi.com

Transition Metal-Catalyzed Cross-Coupling : Classic reactions like the Buchwald-Hartwig and Ullmann-Goldberg C-N cross-coupling reactions remain fundamental for synthesizing N-arylpiperazines. nih.gov These methods involve reacting piperazine derivatives with aromatic halides. nih.gov

Reductive Amination : A common and powerful tool for producing N-alkyl piperazine derivatives, this reaction involves the coupling of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

These advanced synthetic strategies are expanding the toolbox available to chemists, enabling the efficient and selective synthesis of complex piperazine carboxylates for various applications.

Table 1: Modern Synthetic Methods for Piperazine Functionalization

| Method | Description | Type of Functionalization | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate reactive radical intermediates from the piperazine ring. mdpi.com | C-H Arylation, Vinylation, Alkylation | Mild reaction conditions, high selectivity, "green" alternative. mdpi.com |

| Direct C-H Lithiation | Involves the deprotonation of a C-H bond using a strong base (e.g., s-BuLi), followed by quenching with an electrophile. mdpi.com | C-H Functionalization | Allows for direct and site-selective introduction of substituents. mdpi.com |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. nih.gov | N-Arylation | A primary method for forming carbon-nitrogen bonds with aromatic systems. nih.gov |

| Reductive Amination | A two-step process involving the formation of an iminium ion from a piperazine and a carbonyl compound, followed by reduction. nih.gov | N-Alkylation | Widely used for introducing alkyl groups to the nitrogen atoms. nih.gov |

Integration of Computational and Experimental Approaches in Chemical Research

The synergy between computational modeling and experimental work has become indispensable in modern chemical research, particularly in the study of complex molecules like piperazine derivatives. Computational tools such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations provide deep insights that guide and rationalize experimental findings. rsc.orgnih.gov

In the context of piperazine chemistry, computational studies are used to:

Predict Reactivity and Selectivity : DFT calculations can determine the relative electron density on different atoms within the piperazine ring. This information helps predict the most likely site for a chemical reaction, such as C-H functionalization, by identifying the ease of forming a radical cation at a specific nitrogen atom. mdpi.com

Elucidate Reaction Mechanisms : Computational modeling can map out the energy landscape of a reaction pathway, identifying transition states and intermediates. This is crucial for understanding how a catalyst works and for optimizing reaction conditions. researchgate.net For example, understanding the mechanism of photoredox C-H arylation helps in selecting the appropriate catalyst and additives. mdpi.com

Analyze Molecular Interactions : For piperazines designed as biologically active agents, molecular docking and dynamics simulations are used to predict how they will bind to target proteins, such as enzymes or receptors. nih.gov These simulations reveal key interactions, like hydrogen bonds, that stabilize the ligand-protein complex, guiding the design of more potent and selective molecules. nih.govresearchgate.net

This integrated approach accelerates the discovery process. Computational screening can identify promising candidate molecules from a large virtual library, which can then be synthesized and tested experimentally, saving significant time and resources. nih.gov

Potential for Novel Reaction Development and Catalyst Design

The unique chemical properties of the piperazine ring present both challenges and opportunities for developing new reactions and catalysts. The presence of two nitrogen atoms at positions 1 and 4 can lead to issues with selectivity and catalyst inhibition. mdpi.com Overcoming these challenges is a driving force for innovation.

Future research in this area is likely to focus on:

Regioselective Catalysis : Developing catalysts that can distinguish between the different C-H bonds (e.g., at the C2/C6 vs. C3/C5 positions) or the two nitrogen atoms is a major goal. This would allow for the precise installation of functional groups, which is critical for controlling the properties of the final molecule.

Asymmetric Synthesis : Many bioactive piperazines are chiral. The development of new catalytic systems for the enantioselective synthesis and functionalization of piperazine carboxylates is a high-priority area. This includes asymmetric lithiation and transition-metal-catalyzed reactions using chiral ligands. mdpi.com

Novel Activation Strategies : Exploring new ways to activate the piperazine ring beyond existing methods is a promising frontier. This could involve novel photoredox systems, electrochemical methods, or biocatalysis to achieve transformations that are currently difficult or impossible. researchgate.net

Flow Chemistry : The use of continuous flow reactors for the synthesis of piperazine derivatives can offer improved safety, efficiency, and scalability. beilstein-journals.org Designing catalysts that are stable and active under flow conditions is an important aspect of this development. beilstein-journals.org

The insights gained from studying the reactivity of piperazines will undoubtedly lead to the design of more sophisticated catalysts and the discovery of novel transformations applicable not only to piperazines but to a wider range of nitrogen heterocycles.

Emerging Roles in Advanced Chemical Synthesis

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. researchgate.netrsc.org Functionalized piperazine carboxylates like Ethyl 2,4-dimethylpiperazine-1-carboxylate serve as versatile building blocks and key intermediates in the synthesis of complex molecular architectures.

Emerging roles for these compounds include:

Scaffolds for Drug Discovery : The piperazine ring is valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. The specific substitution pattern on compounds like this compound allows for fine-tuning of these properties and provides vectors for attaching other functional groups to explore structure-activity relationships.

Probes for Chemical Biology : Piperazine derivatives can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological systems. These tools can help in identifying new drug targets and understanding disease mechanisms.

Ligands in Coordination Chemistry : The nitrogen atoms of the piperazine ring can coordinate to metal ions, making piperazine derivatives useful as ligands in catalysis and for the construction of metal-organic frameworks (MOFs). rsc.org The carboxylate group adds another potential coordination site, increasing the versatility of the ligand.

Building Blocks for Novel Materials : The rigid, well-defined structure of the piperazine ring makes it an attractive component for creating new polymers and supramolecular assemblies with unique properties.

As synthetic methods become more powerful and our understanding of structure-property relationships deepens, the application of specifically designed piperazine carboxylates is set to expand into new and exciting areas of chemical science.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Piperidine (B6355638) |

Q & A

Q. Conflicting bioactivity data across studies: How to validate target specificity?

- Resolution : Off-target effects are mitigated via counter-screening against unrelated enzymes (e.g., cytochrome P450 panel). CRISPR knockouts or siRNA silencing of the putative target confirm mechanism-specific activity. Orthogonal assays (SPR, ITC) validate binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。